molecular formula C16H12N2O6 B5547065 6,7-dimethoxy-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one

6,7-dimethoxy-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B5547065
M. Wt: 328.28 g/mol
InChI Key: GWMVOZPZCDEBNK-UHFFFAOYSA-N
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Description

6,7-dimethoxy-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one is a complex organic compound that belongs to the benzoxazinone family. This compound is characterized by its unique structure, which includes a benzoxazinone core substituted with methoxy groups at positions 6 and 7, and a nitrophenyl group at position 2. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate ortho-substituted nitroaromatic precursors. One common method includes the reaction of 2-nitroaniline with 6,7-dimethoxy-2-hydroxybenzaldehyde under acidic conditions to form the intermediate Schiff base, which then undergoes cyclization to yield the desired benzoxazinone compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethoxy-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can introduce various functional groups in place of the methoxy groups.

Scientific Research Applications

6,7-dimethoxy-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    6,7-dimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one: Similar structure but with a methyl group instead of a nitrophenyl group.

    6,7-dimethoxy-2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one: Contains an amino group instead of a nitro group.

Uniqueness

6,7-dimethoxy-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one is unique due to the presence of both methoxy and nitrophenyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other benzoxazinone derivatives.

Properties

IUPAC Name

6,7-dimethoxy-2-(2-nitrophenyl)-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O6/c1-22-13-7-10-11(8-14(13)23-2)17-15(24-16(10)19)9-5-3-4-6-12(9)18(20)21/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMVOZPZCDEBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=C3[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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